molecular formula C18H18ClNO3 B11064810 1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one

1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]propan-1-one

Cat. No.: B11064810
M. Wt: 331.8 g/mol
InChI Key: DKDKVIPKAZQOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone is a complex organic compound characterized by its unique structure, which includes a furan ring, a quinoline moiety, and a chlorinated substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the construction of the quinoline moiety. The chlorination step is usually performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.

Major Products Formed

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[8-chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone involves its interaction with specific molecular targets. The furan and quinoline moieties can interact with enzymes or receptors, leading to modulation of biological pathways. The chlorinated substituent may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-butanone
  • 1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-pentanone

Uniqueness

1-[8-Chloro-4-(2-furyl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]-1-propanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the furan ring and the chlorinated quinoline moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

1-[8-chloro-4-(furan-2-yl)-3,3a,4,9b-tetrahydro-2H-furo[3,2-c]quinolin-5-yl]propan-1-one

InChI

InChI=1S/C18H18ClNO3/c1-2-16(21)20-14-6-5-11(19)10-13(14)18-12(7-9-23-18)17(20)15-4-3-8-22-15/h3-6,8,10,12,17-18H,2,7,9H2,1H3

InChI Key

DKDKVIPKAZQOEX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2CCOC2C3=C1C=CC(=C3)Cl)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.